4-cyanobenzyl 4-methylbenzoate 4-cyanobenzyl 4-methylbenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC10298451
InChI: InChI=1S/C16H13NO2/c1-12-2-8-15(9-3-12)16(18)19-11-14-6-4-13(10-17)5-7-14/h2-9H,11H2,1H3
SMILES: CC1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)C#N
Molecular Formula: C16H13NO2
Molecular Weight: 251.28 g/mol

4-cyanobenzyl 4-methylbenzoate

CAS No.:

Cat. No.: VC10298451

Molecular Formula: C16H13NO2

Molecular Weight: 251.28 g/mol

* For research use only. Not for human or veterinary use.

4-cyanobenzyl 4-methylbenzoate -

Specification

Molecular Formula C16H13NO2
Molecular Weight 251.28 g/mol
IUPAC Name (4-cyanophenyl)methyl 4-methylbenzoate
Standard InChI InChI=1S/C16H13NO2/c1-12-2-8-15(9-3-12)16(18)19-11-14-6-4-13(10-17)5-7-14/h2-9H,11H2,1H3
Standard InChI Key XMUBNHLDWOXVFC-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)C#N
Canonical SMILES CC1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)C#N

Introduction

Chemical Identity and Structural Features

4-Cyanobenzyl 4-methylbenzoate belongs to the class of benzyl esters, featuring a 4-methyl substituent on the benzoic acid moiety and a 4-cyano group on the benzyl alcohol derivative. The compound’s systematic IUPAC name is methyl 4-[(4-cyanophenyl)methoxy]benzoate, reflecting its ester linkage between 4-methylbenzoic acid and 4-cyanobenzyl alcohol.

Table 1: Fundamental Molecular Properties

PropertyValue
Molecular FormulaC₁₆H₁₃NO₂
Molecular Weight263.28 g/mol
CAS Number1213767-07-7 (related isomer)
Density1.2 ± 0.1 g/cm³ (estimated)
Boiling Point316.4 ± 30.0 °C (estimated)
Flash Point147.8 ± 11.3 °C (estimated)

The electron-withdrawing cyano group at the para position of the benzyl moiety enhances the compound’s stability and reactivity in electrophilic substitution reactions . The methyl group on the benzoate ring contributes to steric effects, influencing crystallization behavior and solubility in organic solvents such as dichloroethane (DCE) and ethyl acetate .

Synthesis and Reaction Optimization

The synthesis of 4-cyanobenzyl 4-methylbenzoate typically involves esterification between 4-methylbenzoic acid and 4-cyanobenzyl alcohol under catalytic conditions. A notable method employs nickel(II) chloride glyme complex (NiCl₂·glyme) and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) as ligands in a dichloroethane (DCE) solvent system .

Table 2: Representative Synthesis Protocol

ParameterConditions
Reactants4-Methylbenzoic acid, 4-Cyanobenzyl alcohol
CatalystNiCl₂·glyme (10 mol%)
Liganddtbbpy (12 mol%)
BaseNa₂CO₃ (1 equiv)
Solvent1,2-Dichloroethane (DCE)
Temperature30 °C
Irradiation2 × 3 W 365 nm LEDs
Reaction Time24 hours
Yield78%

The reaction proceeds under an inert nitrogen atmosphere, with irradiation at 365 nm facilitating photoinduced electron transfer to activate the nickel catalyst . Post-reaction workup includes aqueous extraction, drying with anhydrous sodium sulfate, and purification via silica gel chromatography . This method achieves moderate yields (78%) and high purity, as confirmed by nuclear magnetic resonance (NMR) spectroscopy .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 4-cyanobenzyl 4-methylbenzoate (CDCl₃, 300 MHz) reveals distinct proton environments:

  • Aromatic Protons: Resonances at δ 7.98 (d, J = 8.2 Hz, 2H) and δ 7.27 (t, J = 4.0 Hz, 2H) correspond to the 4-methylbenzoate ring, while δ 7.69 (d, J = 8.3 Hz, 2H) and δ 7.55 (d, J = 8.5 Hz, 2H) arise from the 4-cyanobenzyl moiety .

  • Methylene Bridge: A singlet at δ 5.41 (s, 2H) confirms the presence of the benzyl CH₂ group .

  • Methyl Group: A singlet at δ 2.43 (s, 3H) corresponds to the para-methyl substituent on the benzoate ring .

Table 3: ¹³C NMR Data (CDCl₃, 75 MHz)

Carbon Environmentδ (ppm)
Ester Carbonyl (C=O)166.0
Aromatic Carbons (Benzoate)144.1, 129.6, 129.1, 126.6
Aromatic Carbons (Cyanobenzyl)141.4, 132.3, 128.1
Nitrile Carbon (CN)118.5
Methylene CH₂65.1
Methyl CH₃21.6

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis (ESI+) confirms the molecular ion peak at m/z 252.1018 [M + H]⁺, consistent with the molecular formula C₁₆H₁₃NO₂ . The exact mass (263.0947 Da) aligns with theoretical calculations, validating the compound’s identity .

Functional Applications in Organic Synthesis

4-Cyanobenzyl 4-methylbenzoate serves as a key intermediate in electrochemically triggered deprotection reactions. The 4-cyanobenzyl group acts as an electroremovable protecting group for carboxylic acids and phosphates, enabling controlled release under reductive conditions . Applications include:

  • Protecting Group Strategy: The compound’s stability under acidic and basic conditions allows selective protection of hydroxyl and carboxyl groups during multistep syntheses .

  • Electrochemical Deprotection: Applied potentials (-2.0 V vs Ag/AgCl) cleave the benzyl ester bond, regenerating the parent carboxylic acid without side reactions .

  • Pharmaceutical Intermediates: Used in synthesizing prodrugs and bioactive molecules requiring temporally controlled activation .

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